Synthesis Yield in the Reduction of Ethyl 5-Iodo-2-methylbenzoate
The compound is obtained via reduction of ethyl 5-iodo-2-methylbenzoate (ester 4) with lithium borohydride in THF under reflux, yielding 34.0 g (97% yield) as a white solid of sufficient purity to use directly in the next synthetic step without further purification . This compares favorably with the analogous bromo compound (5-bromo-2-methylphenyl)methanol, for which a similar reduction protocol yields approximately 85% as reported in the same patent family [1].
| Evidence Dimension | Isolated yield of benzyl alcohol from ester reduction |
|---|---|
| Target Compound Data | 97% yield (34.0 g from 41.0 g ester) |
| Comparator Or Baseline | (5-Bromo-2-methylphenyl)methanol: ~85% yield from the analogous bromo ester |
| Quantified Difference | +12 percentage points (absolute yield advantage) |
| Conditions | LiBH₄ (2.0 M in THF), THF, reflux, overnight; 141 mmol scale |
Why This Matters
Higher yield directly reduces raw material costs and waste generation in large-scale pharmaceutical intermediate production, making the iodo compound more economically viable for industrial procurement.
- [1] CN 103980263 B. (2014). The synthesis technique of canagliflozin (Embodiment 1, bromo route yields). Retrieved from https://patents.google.com/patent/CN103980263B/en View Source
